molecular formula C10H16N2O2S B14627820 N,N-Diethyl-N'-phenylsulfuric diamide CAS No. 53660-22-3

N,N-Diethyl-N'-phenylsulfuric diamide

Cat. No.: B14627820
CAS No.: 53660-22-3
M. Wt: 228.31 g/mol
InChI Key: LVOMJCCHUZNPCH-UHFFFAOYSA-N
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Description

N,N-Diethyl-N'-phenylsulfuric diamide is a sulfamide derivative characterized by a sulfur atom bonded to two amide groups. Its structure features a phenyl group attached to one amide nitrogen and diethyl substituents on the other. Sulfamide derivatives are widely studied for their roles in pharmaceuticals, polymer synthesis, and coordination chemistry due to their stability and tunable electronic properties .

Properties

CAS No.

53660-22-3

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

(diethylsulfamoylamino)benzene

InChI

InChI=1S/C10H16N2O2S/c1-3-12(4-2)15(13,14)11-10-8-6-5-7-9-10/h5-9,11H,3-4H2,1-2H3

InChI Key

LVOMJCCHUZNPCH-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)S(=O)(=O)NC1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-Diethyl-N’-phenylsulfuric diamide typically involves the reaction of diethylamine with phenylsulfuric chloride under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The temperature and solvent used can vary, but common solvents include dichloromethane or toluene. The reaction is usually monitored by thin-layer chromatography (TLC) to ensure completion.

Industrial Production Methods: On an industrial scale, the production of N,N-Diethyl-N’-phenylsulfuric diamide involves similar synthetic routes but with optimized conditions for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The purification process often involves recrystallization or distillation to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions: N,N-Diethyl-N’-phenylsulfuric diamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the diethyl or phenyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products Formed:

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted diamides.

Scientific Research Applications

N,N-Diethyl-N’-phenylsulfuric diamide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.

    Medicine: Investigated for its potential use in drug development and as a therapeutic agent.

    Industry: Utilized in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N,N-Diethyl-N’-phenylsulfuric diamide involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context. It often interacts with the active sites of enzymes, altering their activity and affecting biochemical pathways. The sulfuric diamide core plays a crucial role in these interactions, providing a unique binding affinity.

Comparison with Similar Compounds

N,N-Dimethyl-N'-phenylsulfamide

  • Molecular Formula : C₈H₁₂N₂O₂S
  • Molecular Weight : 200.26 g/mol
  • CAS Number : 4710-17-2
  • Key Features: Substituents: Methyl groups on the sulfamide nitrogen and a phenyl group on the adjacent nitrogen. Applications: Used in mass spectrometry studies (LTQ Orbitrap XL) due to its stability under ESI conditions . Comparison: The dimethyl analog has a smaller molecular weight (200.26 vs. ~244.31 g/mol for the diethyl variant), which may influence solubility and reactivity.

N'-(2-Bromophenyl)-N,N-dimethylsulfuric Diamide

  • Molecular Formula : C₈H₁₁BrN₂O₂S
  • Molecular Weight : 287.16 g/mol
  • Key Features: Substituents: A bromine atom at the ortho position of the phenyl ring and dimethyl groups on the sulfamide nitrogen. Applications: Structural studies highlight the electron-withdrawing effect of bromine, which alters electronic properties and may enhance binding in coordination complexes .

Quinagolide (Pharmacological Derivative)

  • Molecular Formula : C₂₀H₂₉N₃O₂S
  • Molecular Weight : 375.53 g/mol
  • Key Features: Substituents: A bicyclic benzoquinoline moiety with diethyl sulfamide and hydroxypropyl groups. Applications: Clinically used as a dopamine agonist for hyperprolactinemia. The diethyl sulfamide group contributes to receptor affinity and metabolic stability . Comparison: The complex bicyclic structure of Quinagolide contrasts with simpler diaryl sulfamides, demonstrating how extended frameworks enhance biological activity .

Structure-Activity Relationship (SAR) Insights

Evidence from triterpene derivatives suggests that diamide side-chain length influences biological activity. For example:

  • Longer chains (e.g., n = 6) enhance NF-κB pathway inhibition compared to shorter chains (n = 4–5) in ursolic acid derivatives .
  • Inference for Sulfamides : Ethyl groups in N,N-diethyl-N'-phenylsulfuric diamide may offer improved lipophilicity and target engagement over methyl analogs, though direct evidence is needed .

Data Table: Key Properties of Sulfamide Derivatives

Compound Name Molecular Formula Molecular Weight Substituents CAS Number Applications/Properties References
This compound C₁₀H₁₆N₂O₂S 244.31 (calc.) Diethyl, phenyl Not found Hypothesized pharmacological use
N,N-Dimethyl-N'-phenylsulfamide C₈H₁₂N₂O₂S 200.26 Dimethyl, phenyl 4710-17-2 Mass spectrometry research
N'-(2-Bromophenyl)-N,N-dimethylsulfuric diamide C₈H₁₁BrN₂O₂S 287.16 Dimethyl, 2-bromophenyl - Coordination chemistry studies
Quinagolide C₂₀H₂₉N₃O₂S 375.53 Diethyl, bicyclic core - Dopamine agonist

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